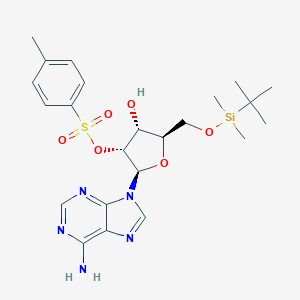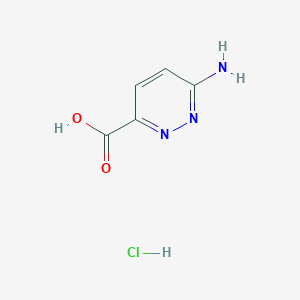
Methyl 4-chlorocubanecarboxylate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-chlorocubanecarboxylate can be synthesized from methyl 4-(chlorocarbonyl)cubane-1-carboxylate . The synthesis involves the use of reagents such as dmap (4-dimethylaminopyridine) and 2-mercaptopyridine-1-oxide sodium salt in tetrachloromethane under irradiation conditions . The reaction typically takes about 2 hours to complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly strained cubane structure.
化学反応の分析
Types of Reactions
Methyl 4-chlorocubanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cubane structure.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. For example, the Hofer–Moest reaction under flow conditions can be used for the oxidative decarboxylative ether formation of cubane derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative decarboxylation can lead to the formation of alkoxy cubanes .
科学的研究の応用
Methyl 4-chlorocubanecarboxylate has several scientific research applications:
Chemistry: It is used as a scaffold in the synthesis of complex molecules due to its rigid cubane structure.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of methyl 4-chlorocubanecarboxylate involves its interaction with molecular targets through its highly strained cubane structure. This structure allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
類似化合物との比較
Methyl 4-chlorocubanecarboxylate can be compared with other cubane derivatives, such as:
Methyl cubane-1-carboxylate: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chlorocubane-1-carboxylic acid: The acid form of the compound, which has different chemical properties and uses.
Cubane-1,4-dicarboxylic acid: A derivative with two carboxyl groups, used in different synthetic applications.
特性
IUPAC Name |
methyl 4-chlorocubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYHSMBLPMUVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557972 | |
| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122200-62-8 | |
| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)












